molecular formula C15H17N5O2S2 B2516520 4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2320211-46-7

4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2516520
CAS No.: 2320211-46-7
M. Wt: 363.45
InChI Key: ZREFCIJNGMGHID-UHFFFAOYSA-N
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Description

4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves multiple steps. One common method includes the reaction of 1-methyl-1H-imidazole with piperidine, followed by sulfonylation and subsequent cyclization to form the benzothiadiazole ring. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The pathways involved include the inhibition of downstream signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
  • 4-{[4-(2-methylimidazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Uniqueness

4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S2/c1-19-10-16-9-13(19)11-5-7-20(8-6-11)24(21,22)14-4-2-3-12-15(14)18-23-17-12/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREFCIJNGMGHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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